molecular formula C33H55N5O12S B12369226 Biotin-PEG7-Maleimide

Biotin-PEG7-Maleimide

Cat. No.: B12369226
M. Wt: 745.9 g/mol
InChI Key: YIRYEFRAMZLKHD-IUEKTVKYSA-N
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Description

Biotin-PEG7-Maleimide: is a biotinylation reagent that reacts with thiol groups (SH). It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. The compound consists of biotin, a polyethylene glycol (PEG) spacer, and a maleimide group. The PEG spacer enhances the solubility and flexibility of the molecule, while the maleimide group allows for specific and efficient conjugation to thiol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG7-Maleimide typically involves the following steps:

    Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS), to form biotin-NHS.

    PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG7-amine, to form Biotin-PEG7.

    Maleimide Conjugation: Finally, the Biotin-PEG7 is reacted with a maleimide derivative to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The product is typically purified using techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG7-Maleimide primarily undergoes conjugation reactions with thiol groups. The maleimide group reacts specifically with free thiol groups at pH 6.5-7.5 to form stable thioether bonds.

Common Reagents and Conditions:

    Reagents: Thiol-containing molecules, such as cysteine residues in proteins.

    Conditions: The reaction is typically carried out in aqueous buffers at pH 6.5-7.5.

Major Products: The major product of the reaction is a biotinylated molecule with a stable thioether bond.

Scientific Research Applications

Chemistry: Biotin-PEG7-Maleimide is used in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs). It allows for the specific and efficient conjugation of biotin to thiol-containing molecules.

Biology: In biological research, this compound is used for labeling proteins and other biomolecules. The biotinylated molecules can be detected and purified using avidin or streptavidin-based methods.

Medicine: In medicine, this compound is used in the development of targeted therapies, such as ADCs. These conjugates can selectively deliver cytotoxic agents to cancer cells, minimizing damage to healthy cells.

Industry: In the industrial sector, this compound is used in the production of diagnostic assays and biosensors. The biotinylated molecules can be immobilized on surfaces for detection and analysis.

Mechanism of Action

Mechanism: Biotin-PEG7-Maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. The maleimide group reacts specifically with free thiol groups, forming a covalent bond. This allows for the efficient and specific conjugation of biotin to thiol-containing molecules.

Molecular Targets and Pathways: The primary molecular targets of this compound are thiol groups in proteins and other biomolecules. The PEG spacer enhances the solubility and flexibility of the conjugate, while the biotin moiety allows for detection and purification using avidin or streptavidin-based methods.

Comparison with Similar Compounds

    Biotin-PEG2-Maleimide: Similar to Biotin-PEG7-Maleimide but with a shorter PEG spacer.

    Biotin-PEG11-Maleimide: Similar to this compound but with a longer PEG spacer.

    Biotin-PEG-Maleimide: A general term for biotinylation reagents with varying PEG spacer lengths.

Uniqueness: this compound offers a balance between solubility and flexibility due to its intermediate PEG spacer length. This makes it suitable for a wide range of applications in bioconjugation and labeling.

Properties

Molecular Formula

C33H55N5O12S

Molecular Weight

745.9 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C33H55N5O12S/c39-28(4-2-1-3-27-32-26(25-51-27)36-33(43)37-32)34-8-11-44-13-15-46-17-19-48-21-23-50-24-22-49-20-18-47-16-14-45-12-9-35-29(40)7-10-38-30(41)5-6-31(38)42/h5-6,26-27,32H,1-4,7-25H2,(H,34,39)(H,35,40)(H2,36,37,43)/t26-,27-,32-/m0/s1

InChI Key

YIRYEFRAMZLKHD-IUEKTVKYSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

Origin of Product

United States

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